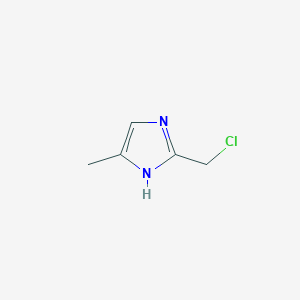

2-(Chloromethyl)-4-methyl-1H-imidazole

Description

Significance of the Imidazole (B134444) Ring System in Organic Chemistry and Chemical Biology

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov Its unique electronic properties and amphoteric nature, allowing it to act as both a weak acid and a weak base, contribute to its exceptional stability and versatile reactivity. nih.gov

The imidazole moiety is a fundamental structural unit in a multitude of natural products and synthetic compounds. researchgate.net In nature, it is famously found in the amino acid histidine, which plays a crucial role in the structure and function of many proteins and enzymes. nih.govorganic-chemistry.org It is also a key component of histamine (B1213489), a vital biological signaling molecule, and is present in the purine (B94841) bases of nucleic acids. nih.govorganic-chemistry.org The imidazole scaffold is also prevalent in marine sponge alkaloids, such as oroidine. researchgate.net This natural prevalence has inspired chemists to incorporate the imidazole ring into a vast number of synthetic molecules.

Table 1: Examples of Natural Products and Bioactive Compounds Containing the Imidazole Ring

| Compound | Class | Significance |

|---|---|---|

| Histidine | Amino Acid | A fundamental building block of proteins and enzymes. nih.govorganic-chemistry.org |

| Histamine | Biogenic Amine | A key mediator in local immune responses and a regulator of physiological functions. nih.govresearchgate.net |

| Purines (Adenine, Guanine) | Nucleobases | Essential components of DNA and RNA. nih.govorganic-chemistry.org |

In medicinal chemistry, the imidazole ring is considered a "privileged structure" due to its ability to interact with a variety of biological targets. rjptonline.orgresearchgate.net This has led to the development of numerous imidazole-containing drugs with a wide range of therapeutic applications, including antifungal, antimicrobial, anticancer, and anti-inflammatory agents. sigmaaldrich.comrjptonline.org For instance, the blockbuster drug cimetidine, a histamine H2 receptor antagonist, features an imidazole core. researchgate.net

In the realm of materials science, imidazole derivatives are utilized in the development of ionic liquids, polymers, and corrosion inhibitors. researchgate.netgoogle.com Their ability to coordinate with metal ions also makes them important in the design of catalysts and electronic materials. nih.gov Imidazole-based polymers can exhibit high thermal stability and ionic conductivity. google.com

Overview of Chloromethyl Functionality in Organic Synthesis

The chloromethyl group (-CH2Cl) is a simple yet highly effective functional group in organic synthesis. researchgate.net Its utility stems from the electron-withdrawing nature of the chlorine atom, which makes the adjacent carbon atom electrophilic.

The carbon atom of the chloromethyl group is susceptible to nucleophilic attack, making it an excellent site for introducing a methyl group or a more complex substituent onto a molecule. researchgate.net This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the construction of complex organic molecules. The chloromethyl group can participate in a variety of chemical transformations, including substitution and coupling reactions.

When attached to a heterocyclic ring, the chloromethyl group transforms the heterocycle into a versatile synthetic intermediate. These compounds are valuable building blocks for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. For example, 2-(chloromethyl)-1H-benzimidazole is a key starting material for the synthesis of a range of derivatives with potential fungicidal activity. researchgate.net The reactivity of the chloromethyl group allows for the introduction of various functionalities at that position, enabling the exploration of structure-activity relationships in drug discovery.

Contextualizing 2-(Chloromethyl)-4-methyl-1H-imidazole within Imidazole Research

While extensive research exists on a variety of chloromethyl-substituted imidazoles, specific academic literature focusing solely on this compound is limited. However, its existence is confirmed by its availability from chemical suppliers as its hydrochloride salt. sigmaaldrich.com

Based on the well-established reactivity of analogous compounds, this compound is recognized as a valuable synthetic intermediate. The presence of the reactive chloromethyl group at the 2-position of the imidazole ring makes it a prime candidate for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, leading to the synthesis of novel imidazole derivatives.

For instance, research on the related compound 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole demonstrates its use in the synthesis of Fexinidazole, a drug used to treat sleeping sickness. nih.gov Similarly, studies on 2-chloromethyl-1H-benzimidazole have shown its utility in preparing derivatives with antifungal properties. These examples highlight the potential of chloromethylated imidazoles as precursors to biologically active molecules. The 4-methyl substituent on the imidazole ring of the title compound can also influence its electronic properties and steric interactions, potentially modulating the biological activity of its derivatives. Therefore, this compound serves as a key building block for the synthesis of new chemical entities with potential applications in medicinal chemistry and other areas of chemical research.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Adenine |

| Cimetidine |

| Fexinidazole |

| Guanine |

| Histamine |

| Histidine |

| Oroidine |

| 2-(Chloromethyl)-1H-benzimidazole |

Unique Structural Features and Synthetic Utility of this compound

Direct and extensive research detailing the unique structural features and synthetic applications of this compound is scarce in published academic literature. However, by examining the constituent parts of the molecule—the imidazole ring, the 2-chloromethyl substituent, and the 4-methyl group—we can infer its likely chemical behavior and utility.

The core of the molecule is the 4-methyl-1H-imidazole ring. The methyl group at the 4-position is an electron-donating group, which can influence the electron density of the imidazole ring, potentially affecting its aromaticity and the reactivity of the nitrogen atoms. The most significant feature for synthetic utility is the chloromethyl group at the 2-position. The chlorine atom, being a good leaving group, makes the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of the synthetic utility of chloromethylated imidazoles.

The general reaction scheme for the synthetic utility of a 2-(chloromethyl)imidazole derivative is its reaction with a nucleophile (Nu), leading to the displacement of the chloride and the formation of a new carbon-nucleophile bond.

General Synthetic Reaction:

This reaction allows for the introduction of a variety of functional groups, making this compound a potential precursor for a range of more complex molecules. For instance, reaction with thiols would yield thioethers, with amines would produce amino derivatives, and with alkoxides would result in ethers. These derivatives could be of interest in the development of new pharmaceutical agents or functional materials.

Inferred Physicochemical Properties:

| Property | Inferred Value/Characteristic |

| Molecular Formula | C₅H₇ClN₂ |

| Molecular Weight | 130.58 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents |

| Reactivity | The chloromethyl group is the primary site of reactivity |

Historical Context of Related Chloromethyl Imidazole Derivatives in Chemical Literature

The study of chloromethyl imidazole derivatives has a history rooted in the broader exploration of imidazole chemistry for pharmaceutical and synthetic applications. One of the closely related and more extensively studied isomers is 4-(chloromethyl)-5-methyl-1H-imidazole and its hydrochloride salt. A significant patent in the field describes a process for the preparation of 4-methyl-5-chloromethyl-imidazole hydrochloride through the chloromethylation of 4-methylimidazole (B133652). This compound is highlighted as a key intermediate for the synthesis of various imidazole derivatives, including those with therapeutic applications.

Historically, the synthesis of chloromethylated imidazoles was often achieved by the reaction of the corresponding hydroxymethyl imidazole with an inorganic acid halide. For example, 4-methyl-5-hydroxymethylimidazole could be converted to 4-methyl-5-chloromethyl-imidazole. The development of direct chloromethylation methods represented a more efficient industrial-scale synthesis.

The reactivity of the chloromethyl group on the imidazole ring has been a consistent theme in the chemical literature. Numerous studies have demonstrated its utility in nucleophilic substitution reactions to create a diverse library of imidazole-containing compounds. These reactions have been employed in the synthesis of compounds with a wide range of biological activities, including antifungal and antibacterial properties.

The position of the chloromethyl and methyl groups on the imidazole ring is crucial as it can influence the compound's reactivity and biological activity. While this compound itself is not well-documented, the established chemistry of its isomers and other chloromethylated imidazoles provides a solid foundation for understanding its potential as a reactive intermediate in organic synthesis. The historical development of synthetic routes to and applications of these related compounds underscores the continuing interest in this class of molecules within the scientific community.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-methyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-4-3-7-5(2-6)8-4/h3H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNGAOMBJPQIRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl 4 Methyl 1h Imidazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. The chlorine atom serves as a good leaving group, facilitating the attack by a wide range of nucleophiles. This reactivity is the cornerstone for the synthesis of a diverse array of 2-substituted-4-methyl-imidazole derivatives.

Substitution by Amines to Form Aminomethyl Imidazoles

The reaction of 2-(chloromethyl)-4-methyl-1H-imidazole with various primary and secondary amines leads to the formation of 2-(aminomethyl)-4-methyl-1H-imidazoles. This is a standard Sɴ2 reaction where the amine's lone pair of electrons attacks the methylene (B1212753) carbon, displacing the chloride ion. Such reactions are fundamental in the synthesis of more complex molecules. libretexts.org In analogous studies, 2-chloromethylbenzimidazole has been reacted with primary aromatic and heterocyclic amines to yield the corresponding 2-aminomethylbenzimidazoles. researchgate.net These reactions are typically carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid generated during the reaction. The general reaction is as follows:

R¹R²NH + Cl-CH₂-(2-C₄H₅N₂) → R¹R²N-CH₂-(2-C₄H₅N₂) + HCl

The specific conditions can influence the yield and purity of the resulting aminomethyl imidazole (B134444).

Table 1: Examples of Aminomethyl Imidazole Synthesis from Related Chloro-methylated Imidazoles

| Amine Nucleophile | Chloro-methylated Imidazole | Product | Reference |

|---|---|---|---|

| Primary aromatic amines | 2-Chloromethylbenzimidazole | 2-(Arylaminomethyl)benzimidazoles | researchgate.net |

| Heterocyclic amines | 2-Chloromethylbenzimidazole | 2-(Heterocyclylaminomethyl)benzimidazoles | researchgate.net |

Substitution by Thiols and Thiolates to Form Thiomethyl Imidazoles

Thiols and their corresponding conjugate bases, thiolates, are excellent nucleophiles for substitution reactions with this compound. These reactions produce 2-(thiomethyl)-4-methyl-1H-imidazoles. Thiolates, being more nucleophilic than neutral thiols, often provide better reaction rates and yields. The reactions are typically conducted in the presence of a base to deprotonate the thiol. Research on the related compound, 2-chloromethylbenzimidazole, shows its successful reaction with dithiocarbamates and pyrimidine-2-thiones to form substituted 2-thiomethylbenzimidazoles. researchgate.net

Table 2: Synthesis of Thio-Substituted Imidazoles from Related Compounds

| Thiol/Thiolate Nucleophile | Starting Material | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Dimethyl sulfate (B86663) (after conversion to thiol) | 1-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-2(3H)-thione | Sodium hydroxide, ethanol, reflux | 1-(4-Chlorophenyl)-2-(methylthio)-4,5-diphenyl-1H-imidazole | sapub.org |

| Dithiocarbamates | 2-Chloromethylbenzimidazole | Benzene, reflux | 2-(Dithiocarbamoylmethyl)benzimidazoles | researchgate.net |

Substitution by Alcohols and Alkoxides

Alcohols and alkoxides can also act as nucleophiles, attacking the chloromethyl group to form 2-(alkoxymethyl)-4-methyl-1H-imidazoles. Alkoxides are stronger nucleophiles than alcohols and are generally preferred for this transformation. The reaction with phenols (phenoxides) is also possible, leading to the formation of 2-(phenoxymethyl)-4-methyl-1H-imidazoles. For instance, studies have shown that 2-chloromethylbenzimidazole reacts with various phenol (B47542) derivatives to yield 2-phenoxymethylbenzimidazoles. researchgate.net

Reactivity with Other Nucleophiles

The electrophilic chloromethyl group reacts with a variety of other nucleophiles. These can include carbanions (e.g., from malonic esters), cyanide ions, and azide (B81097) ions, leading to the formation of new carbon-carbon, carbon-nitrogen, and carbon-azide bonds, respectively. These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse functional groups at the 2-position. For example, the synthesis of various imidazole derivatives often involves substitution reactions with reagents like chloroacetylchloride, indicating the general reactivity of such systems towards nucleophilic attack. nih.gov

Mechanistic Insights into Sɴ2 and Elimination Pathways

The reactions at the chloromethyl group of this compound predominantly proceed via a bimolecular nucleophilic substitution (Sɴ2) mechanism. The substrate is a primary alkyl halide, which strongly favors the Sɴ2 pathway over the Sɴ1 pathway due to the instability of a primary carbocation and the steric accessibility of the electrophilic carbon.

In an Sɴ2 reaction, the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of configuration (though this is not stereochemically relevant for the -CH₂Cl group). The reaction occurs in a single, concerted step.

Elimination reactions (E2) are generally not favored for primary alkyl halides unless a bulky, strong base is used. Given that most nucleophiles used in these substitution reactions (amines, thiols, alcohols) are not exceptionally bulky or are used under conditions that favor substitution, the formation of elimination products is minimal. The primary products observed in the literature for analogous compounds are consistently those of nucleophilic substitution. researchgate.net

Transformations of the Imidazole Ring System

While the chloromethyl group is the most reactive site for many reactions, the imidazole ring itself can undergo transformations, although this often requires more specific and vigorous conditions. These transformations can include electrophilic substitution on the ring, N-alkylation, or even ring-opening and rearrangement reactions.

Furthermore, N-alkylation at the N1 position of the imidazole ring is a common reaction, often competing with substitution at the chloromethyl group, depending on the reaction conditions and the nature of the electrophile. researchgate.net

Oxidation and Reduction Reactions

Specific literature detailing the oxidation and reduction of this compound is not extensively available. However, the reactivity can be inferred from the constituent functional groups. The imidazole ring is generally stable and resistant to oxidation. Conversely, the 4-methyl group could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, although this may require harsh reaction parameters that could also affect the chloromethyl group.

Reduction reactions would likely target the chloromethyl group. Catalytic hydrogenolysis, for instance, could reduce the C-Cl bond to a C-H bond, yielding 2,4-dimethyl-1H-imidazole. The imidazole ring itself can be reduced under more forceful conditions, such as high-pressure hydrogenation, but this is a less common transformation.

Table 1: Plausible Oxidation and Reduction Reactions

| Reaction Type | Reagent/Condition | Potential Product |

|---|---|---|

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | 2-(Chloromethyl)-1H-imidazole-4-carboxylic acid |

| Reduction | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | 2,4-Dimethyl-1H-imidazole |

Cyclization Reactions to Form Fused Ring Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines. organic-chemistry.orgrsc.org In these reactions, the imidazole ring acts as a nucleophile, while the chloromethyl group provides the electrophilic site for intramolecular or intermolecular cyclization. For instance, reaction with a 2-aminopyridine (B139424) derivative can lead to the formation of a new ring fused to the imidazole core. The process typically involves an initial nucleophilic substitution at the chloromethyl carbon by the amino group of the pyridine (B92270), followed by an intramolecular cyclization and subsequent aromatization to yield the stable fused product. This strategy is a cornerstone for creating diverse heterocyclic scaffolds with significant applications in medicinal chemistry. organic-chemistry.orgrsc.orgresearchgate.net

The synthesis of fused imidazoles can be achieved through various methods, including the condensation of ortho-diamines with aldehydes, showcasing the versatility of imidazole chemistry in building complex molecular architectures. organic-chemistry.orgnih.govmdpi.com

Interactions with Reactive Dyes via Covalent Bond Formation

Reactive dyes are designed to form stable covalent bonds with substrates like cellulose (B213188) or polyamide fibers. joac.info The electrophilic nature of the chloromethyl group in this compound makes it a suitable partner for covalent modification of materials, which can then interact with reactive dyes.

In a related application, a copolymer of (chloromethyl)oxirane and 1H-imidazole is used to cationise cellulose. nih.govresearchgate.netmdpi.com This modified cellulose can then be dyed under eco-friendly conditions (without salt or alkali) because the reactive dyes form covalent bonds with hydroxyl groups present in the modifier chain. nih.govmdpi.comresearchgate.net This suggests that this compound can act as a reactive linker. The chloromethyl group can form a covalent bond with a suitable nucleophile (like a hydroxyl or amino group on a fiber or polymer), anchoring the imidazole moiety. The modified substrate can then interact with reactive dyes. joac.infonih.gov The formation of a covalent bond between the dye and the substrate ensures high wet fastness properties. joac.info

General Reactivity of Chloromethylated Imidazoles

The chemical behavior of chloromethylated imidazoles is largely dictated by the electronic properties of the chloromethyl group and the aromatic imidazole ring, as well as the influence of other substituents.

Role of the Chloromethyl Group as an Electrophilic Site

The chloromethyl group (-CH₂Cl) is a potent electrophilic site. The high electronegativity of the chlorine atom induces a dipole moment, rendering the adjacent carbon atom electron-deficient and thus highly susceptible to nucleophilic attack. This allows for a variety of nucleophilic substitution reactions where the chloride ion acts as a good leaving group.

This reactivity is demonstrated in the synthesis of various imidazole derivatives. For example, 2-(chloromethyl)benzimidazole (B146343) readily reacts with nucleophiles such as dithiocarbamates, thiols, phenols, and amines to form new C-S, C-O, and C-N bonds, respectively. researchgate.net This predictable reactivity makes chloromethylated imidazoles versatile building blocks in organic synthesis. researchgate.netresearchgate.net

Influence of Substituents on Imidazole Ring Reactivity

Substituents on the imidazole ring significantly modify its reactivity towards electrophilic substitution by altering the electron density of the ring. lumenlearning.comunizin.orglibretexts.org

Activating Groups: The 4-methyl group in this compound is an electron-donating group (EDG) through an inductive effect. EDGs increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com

Deactivating Groups: The 2-chloromethyl group, conversely, is generally considered an electron-withdrawing group (EWG) due to the inductive effect of the chlorine atom. EWGs decrease the electron density of the ring, deactivating it towards electrophilic aromatic substitution. lumenlearning.comunizin.org

Investigation of Electron Densities and Their Impact on Reactivity

The distribution of electron density within the imidazole ring is a key determinant of its chemical reactivity. researchgate.netx-mol.com Computational studies and electrostatic potential maps show that in an unsubstituted imidazole ring, the C-4 and C-5 positions are more electron-rich, making them prone to attack by electrophiles. nih.gov The C-2 position is comparatively electron-deficient, rendering it susceptible to deprotonation or attack by strong nucleophiles. nih.gov

Table 2: Summary of Substituent Effects on the Imidazole Ring

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |

|---|---|---|---|

| -CH₃ | 4 | Electron-donating (Inductive) | Activating (towards electrophiles) |

| -CH₂Cl | 2 | Electron-withdrawing (Inductive) | Deactivating (towards electrophiles) |

Advanced Applications in Organic Synthesis and Materials Science

2-(Chloromethyl)-4-methyl-1H-imidazole as a Versatile Synthetic Building Block

The presence of a chloromethyl group on the imidazole (B134444) ring provides a reactive site for nucleophilic substitution, allowing for the straightforward introduction of the 4-methyl-imidazole moiety into a wide range of molecular structures. This reactivity is the foundation of its utility as a versatile building block in synthetic chemistry.

This compound serves as a foundational precursor for the synthesis of more complex heterocyclic systems. The chlorine atom in the chloromethyl group is a good leaving group, facilitating reactions with various nucleophiles to extend the molecular framework. For instance, alkylation reactions with other heterocyclic compounds, such as benzimidazoles, can lead to the formation of elaborate, multi-ring structures. researchgate.net This approach is instrumental in building ligands designed for specific applications in materials science and coordination chemistry. researchgate.net

Furthermore, imidazole-containing structures are key precursors for N-heterocyclic carbenes (NHCs). wisconsin.edu These carbenes, generated from imidazole salts, are highly valued as ligands in metal-based catalysis due to their strong σ-donating properties. wisconsin.edu The reactivity of this compound allows for its conversion into the necessary imidazolium (B1220033) salt precursors for NHC synthesis. wisconsin.edu

| Reaction Type | Reactant/Nucleophile | Resulting Structure/Product Class | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alcohols | Substituted aminomethyl-, thiomethyl-, or alkoxymethyl-imidazoles | Creation of diverse functionalized imidazoles for further synthesis. |

| Alkylation | Other heterocycles (e.g., Benzimidazole) | Complex, fused, or linked heterocyclic systems | Development of advanced ligands and complex molecules. researchgate.net |

| Quaternization | Tertiary Amines/Phosphines | Imidazolium salts | Precursors for N-heterocyclic carbene (NHC) ligands used in catalysis. wisconsin.edu |

The imidazole ring is a common scaffold in many biologically active compounds. Consequently, chloromethylated imidazoles are important intermediates in medicinal chemistry. Structurally related compounds, such as 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride, are utilized as pharmaceutical intermediates for synthesizing ligands targeting adenosine (B11128) receptors and for the development of novel antimicrobial agents. The inherent reactivity of the chloromethyl group allows for its strategic use in building the complex molecular architectures required for therapeutic effect.

While this compound is a valuable synthetic intermediate, the well-known anti-ulcer drug Cimetidine is synthesized from a structurally similar isomer. nih.govgoogle.com The key precursor for Cimetidine is 4-methyl-5-hydroxymethyl-imidazole or its chlorinated counterpart, 4-methyl-5-chloromethyl-imidazole. nih.govgoogle.comgpatindia.com

The synthesis of Cimetidine involves a multi-step process where the side chain is constructed and attached to the 5-position of the 4-methylimidazole (B133652) ring. nih.gov For example, 4-methyl-5-chloromethyl-imidazole can be reacted with cysteamine (B1669678) hydrochloride to begin the assembly of the characteristic thioether side chain of Cimetidine. google.com Alternative syntheses start with precursors like 4-carbethoxy-5-methylimidazole, which is reduced to 4-hydroxymethyl-5-methylimidazole before further reactions. gpatindia.com This intermediate is then reacted with 2-mercaptoethylamine hydrochloride to form a key intermediate, which is ultimately converted to Cimetidine. gpatindia.comgoogle.com Although a different isomer is used, the synthesis of Cimetidine highlights the critical role of functionalized methyl-imidazole cores as foundational intermediates in the production of major pharmaceuticals. nih.govgoogle.com

| Precursor Compound | Target Drug/Drug Class | Role of Precursor |

|---|---|---|

| 4-Methyl-5-chloromethyl-imidazole | Cimetidine | Provides the core imidazole ring and a reactive site for side-chain attachment. google.com |

| 4-Hydroxymethyl-5-methylimidazole | Cimetidine | A key intermediate that reacts with mercapto-containing side chains. gpatindia.com |

| 4-(Chloromethyl)-2-(4-chlorophenyl)-1H-imidazole | Adenosine receptor ligands, Antimicrobials | Serves as a versatile intermediate for various therapeutic agents. |

The imidazole scaffold is a key component in a variety of agrochemicals, particularly fungicides. The biological activity of these compounds often relies on the specific substitution patterns on the imidazole ring. While direct examples of agrochemicals synthesized specifically from this compound are not detailed in the available research, the compound's reactive nature makes it a plausible candidate for creating such derivatives. The chloromethyl group provides a convenient handle for attaching other molecular fragments known to impart fungicidal or other pesticidal properties.

Synthesis of Pharmaceutical Intermediates

Applications in Catalysis and Coordination Chemistry

The nitrogen atoms in the imidazole ring possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions. This property is central to the application of this compound and its derivatives in the fields of catalysis and coordination chemistry.

Imidazole and its derivatives are widely investigated for their coordination behavior with a variety of transition metals, including cobalt (Co), nickel (Ni), zinc (Zn), and copper (Cu). researchgate.netmdpi.com The resulting metal complexes can form diverse structures, from simple mononuclear compounds to complex three-dimensional supramolecular frameworks and coordination polymers. researchgate.net

Derivatives of this compound can be synthesized to act as ligands. The imidazole ring provides the coordination site, while modifications made via the chloromethyl group can be used to tune the steric and electronic properties of the ligand. This tuning influences the geometry, stability, and reactivity of the resulting metal complex. These complexes are of interest for their potential applications in catalysis, materials science, and as models for biological systems. researchgate.netwisconsin.edu

Role in Homogeneous and Electrocatalysis

While this compound is not typically a catalyst itself, it is a crucial building block for synthesizing ligands that are central to homogeneous catalysis. Its primary role is as a precursor to N-Heterocyclic Carbene (NHC) ligands. Once an NHC is formed from this imidazole derivative, it can be complexed with various transition metals, such as ruthenium, palladium, or copper. nih.govbeilstein-journals.org These resulting metal-NHC complexes are highly effective catalysts in a wide array of organic reactions, including carbon-carbon coupling reactions, hydrosilylation of ketones, and transfer hydrogenation. nih.govbeilstein-journals.org

The efficacy of these catalysts stems from the properties of the NHC ligand, which is a strong σ-donor. This strong bond with the metal center provides thermal stability to the catalyst. Furthermore, by modifying the substituents on the imidazole ring, the steric and electronic properties of the NHC ligand can be fine-tuned, thereby influencing the activity and selectivity of the metal catalyst. nih.gov For instance, NHC-copper(I) complexes have demonstrated high efficiency in catalyzing cycloaddition reactions. beilstein-journals.org

Precursors for N-Heterocyclic Carbenes (NHCs) as Ligands

N-Heterocyclic Carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis, often serving as alternatives to traditional phosphine (B1218219) ligands. nih.govnih.gov The most common route to generating NHCs is through the deprotonation of their corresponding imidazolium salt precursors. nih.govnih.gov

This compound is an ideal starting material for synthesizing these essential imidazolium salts. The reactive chloromethyl group allows for straightforward N-alkylation of another imidazole derivative or a tertiary amine. This reaction, typically a nucleophilic substitution, forms a new carbon-nitrogen bond and results in a quaternary imidazolium salt, the direct precursor to the NHC. For example, reacting this compound with a substituted N-alkylimidazole can produce a bis-imidazolium salt, which can serve as a precursor for bidentate NHC ligands. calstate.edu

The general synthetic pathway involves:

Quaternization: An N-substituted imidazole acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the this compound molecule. This forms the imidazolium salt. nih.gov

Deprotonation: The resulting imidazolium salt is treated with a strong base to remove the acidic proton from the C2 position (between the two nitrogen atoms) of the imidazolium ring, yielding the free NHC. nih.gov

This method provides a modular approach to a vast library of NHC precursors with diverse steric and electronic properties, which are crucial for tailoring the performance of catalysts. nih.govorganic-chemistry.org

Development of Advanced Materials

Ionic Liquids with Imidazole Moieties

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are valued for their negligible volatility, thermal stability, and tunable solvent properties. pharmtech.commdpi.com Imidazolium-based salts are one of the most common and versatile classes of ILs. mdpi.com

This compound serves as an excellent electrophilic building block for the synthesis of functionalized imidazolium ionic liquids. The synthesis typically involves a quaternization reaction where the chloromethyl group reacts with a nucleophilic N-substituted imidazole. nih.govisca.me This SN2 reaction creates a new, stable imidazolium cation. nih.gov By varying the N-substituent on the reacting imidazole, a wide range of ILs with different properties can be produced. For instance, reacting it with 1-methylimidazole (B24206) would yield a dicationic imidazolium salt, a class of ILs with unique properties.

The general process for synthesizing these ionic liquids is outlined in the table below.

| Step | Description | Reactants Example | Product Type |

| 1. Quaternization | The nitrogen of a substituted imidazole attacks the carbon of the chloromethyl group. | This compound + 1-Alkylimidazole | Substituted Imidazolium Chloride |

| 2. Anion Exchange (Optional) | The chloride anion can be exchanged for other anions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) to modify the IL's properties (e.g., miscibility with water or organic solvents). rsc.org | Imidazolium Chloride + Sodium Tetrafluoroborate | Imidazolium Tetrafluoroborate |

This synthetic flexibility allows for the creation of "task-specific" ionic liquids designed for particular applications, such as specialized solvents for chemical synthesis or as electrolytes. pharmtech.com

Polymerizable Monomers and High-Performance Polymers

The incorporation of imidazole moieties into polymers can impart desirable properties such as thermal stability, conductivity, and catalytic activity. researchgate.netnih.gov this compound is a valuable intermediate for creating functional monomers that can be subsequently polymerized.

The reactive chloromethyl group can be converted into a polymerizable functional group, such as a vinyl or acrylate (B77674) moiety, through a nucleophilic substitution reaction. researchgate.netmdpi.com For example, reaction with potassium methacrylate (B99206) would replace the chloride with a methacrylate group, yielding an imidazole-containing monomer ready for radical polymerization.

| Monomer Synthesis Strategy | Reactant | Resulting Monomer | Polymerization Method |

| Nucleophilic Substitution | Potassium Methacrylate | 2-(Methacryloyloxymethyl)-4-methyl-1H-imidazole | Free Radical Polymerization |

| Wittig Reaction Precursor | Triphenylphosphine, then base and formaldehyde (B43269) | 2-(Vinyl)-4-methyl-1H-imidazole | Free Radical Polymerization |

These monomers can be either homopolymerized or copolymerized with other monomers like methyl methacrylate to create advanced materials. researchgate.net Imidazole-containing polymers have shown significant promise as high-performance materials, particularly as proton exchange membranes in high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs). nih.gov The imidazole groups within the polymer matrix can absorb and transport protons, a key function for fuel cell operation.

Metal Nanoparticle Surface Engineering

The surface properties of metal nanoparticles (NPs) determine their stability, dispersibility, and functionality in applications ranging from catalysis to nanomedicine. nih.govmdpi.comnih.gov Imidazole-containing compounds are effective ligands for stabilizing metal nanoparticles because the nitrogen atoms in the imidazole ring can coordinate strongly to the metal surface, preventing aggregation. researchgate.netnih.gov

This compound can be used directly as a capping agent during or after the synthesis of metal nanoparticles (e.g., copper, silver, gold, palladium). researchgate.netnih.gov The imidazole headgroup binds to the NP surface, while the chloromethyl "tail" is exposed to the solvent. This exposed reactive group is a key advantage, as it provides a chemical handle for further functionalization. For instance, other molecules, polymers, or biomolecules can be covalently attached to the nanoparticle surface via reaction with the chloromethyl group, a process known as surface engineering. nih.govnih.gov

This dual functionality—stabilization and post-functionalization—makes it a valuable ligand for creating highly tailored nanoparticle systems for targeted applications. researchgate.net

Dyes for Solar Cells and Optical Applications

Imidazole-based compounds are integral components in the design of organic dyes used as sensitizers in dye-sensitized solar cells (DSSCs). nih.govx-mol.com These dyes typically feature a Donor-π bridge-Acceptor (D-π-A) architecture, where the imidazole motif can be incorporated as part of the donor, π-bridge, or acceptor system to tune the dye's optical and electronic properties. x-mol.comresearchgate.net

The synthesis of these complex organic dyes often involves coupling different aromatic building blocks. This compound serves as a versatile building block in these syntheses. Its chloromethyl group provides a reactive site for nucleophilic substitution, allowing the imidazole core to be easily linked to other components of the dye molecule. researchgate.netekb.egresearchgate.net

The inclusion of an imidazole ring in the dye's structure can enhance performance by:

Improving Light Harvesting: Extending the π-conjugated system of the dye molecule can lead to broader and more intense light absorption. nih.gov

Tuning Energy Levels: Modifying the imidazole unit allows for precise control over the dye's HOMO and LUMO energy levels, which is critical for efficient electron injection into the semiconductor (e.g., TiO₂) and regeneration of the dye. x-mol.com

Enhancing Stability: Imidazole-based dyes can exhibit good thermal and photochemical stability, contributing to the long-term performance of the solar cell. nih.gov

The performance of several imidazole-based dyes in DSSCs is summarized below.

| Dye Code | Donor Group | π-Bridge/Core | Acceptor Group | Power Conversion Efficiency (PCE) | Reference |

| PP3 | Triphenylamine | Imidazole/Thiophene | Cyanoacrylic acid | 2.01% | ekb.eg, researchgate.net |

| PP2 | Triphenylamine | Imidazole/Thiophene | Cyanoacrylic acid | 0.96% | ekb.eg, researchgate.net |

| Dpa-Cy | Diphenylamine | Imidazole | Cyanoacetic acid | 1.70% | researchgate.net |

These findings highlight the importance of the imidazole scaffold as a modular component for developing efficient sensitizers for solar energy applications. researchgate.netekb.egresearchgate.net

Contributions to Bio-Inspired Systems

Bio-inspired systems aim to replicate the intricate and highly efficient processes found in nature, such as enzymatic catalysis and molecular recognition. The imidazole ring, a key component of the amino acid histidine, is central to many of these biological functions. Consequently, synthetic imidazole derivatives are valuable tools for chemists and materials scientists seeking to create artificial systems that mimic biological counterparts. While the broader class of imidazole-containing compounds has seen significant exploration in the development of bio-inspired catalysts and materials, specific research detailing the direct contributions of this compound in this advanced area remains limited in publicly available scientific literature.

The potential for this compound in bio-inspired systems lies in its structural features. The imidazole core provides a coordination site similar to histidine, which is crucial in the active sites of many enzymes. The chloromethyl group offers a reactive site for covalently linking this imidazole moiety to larger molecular scaffolds, polymers, or surfaces. This functionalization is a key step in designing synthetic catalysts that mimic the structure and function of enzymes or in creating materials with recognition capabilities inspired by biological systems.

Although direct applications of this compound are not extensively documented, the principles of its potential use can be inferred from studies on analogous compounds. For instance, imidazole derivatives are widely used to create mimics of metalloenzymes, where the imidazole ring coordinates with a metal center to replicate the catalytic activity of enzymes like hydrogenases or carbon monoxide dehydrogenases. In these systems, the imidazole ligand plays a critical role in modulating the electronic properties of the metal center and facilitating substrate binding and transformation.

Furthermore, the self-assembly of imidazole-containing molecules is a promising strategy for constructing complex, bio-inspired architectures. The hydrogen-bonding capabilities of the imidazole ring can direct the formation of ordered supramolecular structures, mimicking processes like protein folding or the formation of biological membranes. The reactive chloromethyl group on this compound could be utilized to anchor these self-assembling units, leading to the development of functional biomaterials.

While the conceptual applications are promising, further research is needed to explicitly demonstrate and characterize the role of this compound in the creation of functional bio-inspired systems.

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of "2-(Chloromethyl)-4-methyl-1H-imidazole," providing insights into its atomic composition and connectivity.

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For "this compound," both ¹H and ¹³C NMR are utilized to map out the proton and carbon environments within the molecule.

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Imidazole (B134444) Ring Proton (C5-H): A singlet is anticipated for the proton at the C5 position of the imidazole ring. Its chemical shift would likely appear in the downfield region, typically between δ 6.5 and 7.5 ppm, due to the aromatic nature of the imidazole ring.

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are expected to produce a singlet in the region of δ 4.5 - 5.0 ppm. The electronegativity of the adjacent chlorine atom causes a significant downfield shift.

Methyl Protons (-CH₃): The three protons of the methyl group at the C4 position will likely appear as a singlet at approximately δ 2.0 - 2.5 ppm.

Imidazole N-H Proton: The proton attached to the nitrogen atom of the imidazole ring (N-H) is expected to show a broad singlet, which can appear over a wide chemical shift range, often between δ 10.0 and 13.0 ppm, and its position can be solvent-dependent.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole N-H | 10.0 - 13.0 | Broad Singlet |

| Imidazole C5-H | 6.5 - 7.5 | Singlet |

| Chloromethyl (-CH₂Cl) | 4.5 - 5.0 | Singlet |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet |

The ¹³C NMR spectrum provides essential information about the carbon framework of "this compound."

Imidazole Ring Carbons: The carbon atoms of the imidazole ring are expected to resonate in the aromatic region of the spectrum. The C2 carbon, being adjacent to two nitrogen atoms, would likely appear the most downfield, followed by the C4 and C5 carbons.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is anticipated to have a chemical shift in the range of δ 40 - 50 ppm.

Methyl Carbon (-CH₃): The methyl carbon should appear in the upfield region of the spectrum, typically between δ 10 and 20 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C2 | 140 - 150 |

| Imidazole C4 | 130 - 140 |

| Imidazole C5 | 115 - 125 |

| Chloromethyl (-CH₂Cl) | 40 - 50 |

| Methyl (-CH₃) | 10 - 20 |

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For "this compound," the IR spectrum would be expected to show several key absorption bands.

N-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

C-H Stretches: Aromatic C-H stretching vibrations from the imidazole ring are expected to appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and chloromethyl groups would be observed in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the imidazole ring typically result in absorption bands in the 1450-1650 cm⁻¹ range.

C-Cl Stretch: A characteristic absorption band for the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | 3100 - 3500 | Stretch (Broad) |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| C=N / C=C | 1450 - 1650 | Stretch |

| C-Cl | 600 - 800 | Stretch |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For "this compound" (molecular formula C₅H₇ClN₂), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with peaks at m/z corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1).

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. The expected fragmentation pattern in the mass spectrum would involve the loss of radicals or neutral molecules, such as the loss of a chlorine radical (•Cl) or a chloromethyl radical (•CH₂Cl), leading to the formation of characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of "this compound" and for monitoring the progress of chemical reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of imidazole derivatives, reversed-phase HPLC is often employed. A suitable method for "this compound" might use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, often at a wavelength around 210-230 nm where imidazoles absorb. researchgate.net

Gas Chromatography (GC): GC is another powerful technique for separating and analyzing volatile compounds. For imidazole derivatives, which can be polar, derivatization may sometimes be necessary to improve volatility and chromatographic peak shape. However, direct analysis is also possible using appropriate polar capillary columns. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the components. mdpi.com

The choice between HPLC and GC would depend on the specific analytical requirements, such as the volatility and thermal stability of the compound and any other components in the sample matrix.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of "this compound". This method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase under high pressure. For imidazole derivatives, reverse-phase HPLC (RP-HPLC) is commonly utilized. sielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. researchgate.net The purity of the compound is determined by injecting a solution of the sample into the HPLC system and observing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests the existence of impurities. The retention time (the time it takes for the compound to travel through the column) is a characteristic feature that can be used for identification under specific conditions.

The quantification of the compound and its impurities is achieved by measuring the area under each peak. The percentage purity can be calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. Method validation according to regulatory guidelines, such as those from the Food and Drug Administration (FDA), ensures the reliability of the results for applications in pharmaceutical and clinical research. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Imidazole Derivatives

| Parameter | Condition |

| Column | Thermo Scientific® BDS Hypersil C8 |

| Mobile Phase | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215-300 nm |

| Temperature | Room Temperature |

| Injection Volume | 10 µL |

This table represents typical conditions for analyzing imidazole compounds and may be adapted for "this compound". researchgate.netresearchgate.net

Thin Layer Chromatography (TLC) for Reaction Progress and Purity Assessment

Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique widely used in synthetic chemistry to monitor the progress of reactions and assess the purity of products. researchgate.netnih.gov In the synthesis involving "this compound," TLC allows chemists to qualitatively observe the consumption of starting materials and the formation of the desired product. researchgate.net

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or plastic coated with a thin layer of an adsorbent material like silica (B1680970) gel. nih.gov The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the eluent.

By comparing the spots of the reaction mixture with those of the starting materials and a pure reference sample of the product, a researcher can determine the status of the reaction. The disappearance of reactant spots and the appearance of a new product spot indicate that the reaction is proceeding. researchgate.net Purity is assessed by the presence of a single spot for the final, isolated compound. Visualization of the spots can be achieved under UV light or by using staining agents like iodine vapor. researchgate.net

Table 2: TLC Analysis for Reaction Monitoring

| Component | Rf Value (Example) | Observation |

| Starting Material 1 | 0.71 | Spot diminishes over time. |

| Starting Material 2 | 0.76 | Spot diminishes over time. |

| "this compound" (Product) | 0.79 | Spot appears and intensifies over time. |

Rf values are dependent on the specific TLC plate and solvent system used (e.g., dichloromethane-methanol, 10:1 v/v). researchgate.net This table is illustrative.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. For a newly synthesized batch of "this compound," this method provides quantitative evidence of its atomic makeup, thereby verifying its molecular formula (C5H7ClN2). The technique measures the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The percentage of chlorine (Cl) can be determined by other specific methods.

The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula and atomic weights. A close correlation between the experimental and calculated values provides strong confirmation of the compound's identity and purity. rsc.org

Table 3: Elemental Composition of this compound (C5H7ClN2)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Example) |

| Carbon (C) | 45.99 | 45.95 |

| Hydrogen (H) | 5.41 | 5.45 |

| Chlorine (Cl) | 27.15 | 27.10 |

| Nitrogen (N) | 21.45 | 21.50 |

Experimental values are hypothetical and serve as an example of a successful compositional verification.

Advanced Characterization for Specific Research Applications

Scanning Electron Microscopy (SEM) for Nanoparticle Characterization

In advanced research applications, particularly in nanomedicine, "this compound" might be used as a ligand or a component in the synthesis of nanoparticles. Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the morphological properties of such nanoparticles. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure (for related compounds)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. While a specific crystal structure for "this compound" requires dedicated experimental work, the technique has been extensively applied to related imidazole-containing compounds. researchgate.netmdpi.com

In an XRD experiment, a beam of X-rays is directed at a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, scientists can deduce the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. researchgate.net For imidazole derivatives, XRD studies have revealed how molecules pack in the solid state and engage in interactions like hydrogen bonding and π-π stacking, which are crucial for understanding their physical properties. researchgate.net

Theoretical and Computational Studies on Chloromethyl Substituted Imidazoles

Quantum Mechanical and Molecular Mechanics Calculations

Quantum mechanical (QM) and molecular mechanics (MM) are two primary computational approaches used to study molecular systems. QM methods, based on the principles of quantum physics, provide detailed information about the electronic structure of molecules. In contrast, MM methods use classical physics to model the potential energy of a system, making them suitable for studying the conformations of larger molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the kinetics and thermodynamics of chemical reactions. It is employed to map out reaction pathways, identify intermediate structures, and characterize transition states.

Table 1: Representative Data from DFT Reaction Pathway Analysis (Note: This table is illustrative of typical data obtained from DFT studies, based on findings for related compounds.)

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (Ea) | 2925.75 kJ/mol | The energy barrier for the rate-determining step in a complex formation reaction involving an imidazole (B134444) derivative. researchgate.net |

| Reaction Enthalpy (ΔH) | Endothermic | Indicates that the overall reaction absorbs heat from the surroundings. researchgate.net |

Semi-empirical quantum-chemical methods, such as Parametric Method 3 (PM3), offer a computationally less expensive alternative to ab initio methods for calculating molecular properties. wikipedia.org The PM3 method is based on the Neglect of Differential Diatomic Overlap (NDDO) approximation and is parameterized to reproduce experimental data. wikipedia.orgasianpubs.org It is implemented in various computational chemistry software packages like Gaussian, GAMESS, and SPARTAN. wikipedia.org

These calculations are particularly useful for determining electronic properties like electron density distribution, heats of formation, and ionization potentials. asianpubs.org The analysis of net atomic charges and electron densities can identify the most reactive sites within a molecule. For example, in pyrazolone (B3327878) derivatives, PM3 and AM1 calculations have been used to identify the carbonyl group as the primary site for coordination with metal ions. asianpubs.org For substituted benzimidazoles, comparative studies have shown that while both AM1 and PM3 methods can be used, the AM1 method sometimes shows a better correlation with experimental data for certain properties. researchgate.net

Molecular Mechanics (MM) methods are employed to explore the conformational landscape of molecules and identify low-energy structures. These methods treat molecules as a collection of atoms held together by springs, using a force field to calculate the potential energy of a given conformation. The MM+ force field is a specific implementation within this framework.

Conformational analysis is crucial for understanding how a molecule's shape influences its physical properties and biological activity. For complex molecules, such as macrolide antibiotics containing conjugated π-electron systems, specialized molecular mechanics protocols like MM3(pi) are used. nih.govresearchgate.net These studies can reveal the existence of one or a few predominant conformations of a molecular ring structure, often stabilized by intramolecular hydrogen bonds. nih.gov The results from MM calculations can provide insights into the preferred geometry of the molecule and the orientation of its side chains. nih.gov

Computational Modeling of Reactivity and Selectivity

Computational models are instrumental in predicting the reactivity and selectivity of chemical reactions involving chloromethyl-substituted imidazoles. By analyzing the electronic structure, these models can forecast how the molecule will interact with other reagents.

DFT-based reactivity descriptors and Frontier Molecular Orbital (FMO) theory are key tools for predicting the sites of nucleophilic and electrophilic attack. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the regions most likely to donate and accept electrons, respectively.

For reactions involving a nucleophile and an electrophile, computational studies can determine the preferred site of attack. For example, in the reaction between triethylphosphite (a nucleophile) and tetrachloromethane (an electrophile), DFT calculations showed that the nucleophilic attack from the phosphorus atom preferentially occurs on a chlorine atom rather than the carbon atom, indicating a regioselective reaction. Similarly, for imidazole derivatives, calculated Fukui functions can identify suitable nucleophilic sites within the molecule. researchgate.net These theoretical predictions help in understanding and rationalizing the observed product distributions in chemical reactions.

The electronic properties and reactivity of the imidazole ring are significantly influenced by the nature and position of its substituents. Computational studies can quantify these substituent effects.

DFT calculations at levels like B3LYP/6-311++G(d,p) are used to analyze how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electronic structure of the imidazole ring. researchgate.net Substituents can modify the electron density distribution, which in turn affects the molecule's reactivity. For instance, in imidazo[4,5-b]pyridine scaffolds, the electron density at the nitrogen atoms of the pyridine (B92270) and imidazole rings is modulated by whether the substituent is an EDG or an EWG. mdpi.com This change in electron density directly impacts the strength of hydrogen-bonding interactions with biological targets. mdpi.com Furthermore, the HOMO-LUMO energy gap, a measure of chemical reactivity and stability, is also affected by substituents. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov

Theoretical Insights into Imidazole Ring Chemistry

Theoretical and computational chemistry provide powerful tools for understanding the fundamental reactivity and dynamic behavior of heterocyclic systems, including the imidazole ring, which is the core of 2-(Chloromethyl)-4-methyl-1H-imidazole. These studies offer insights into reaction mechanisms that are often difficult to elucidate through experimental means alone.

Photochemical Rearrangement Pathways of Imidazoles

The photochemical transformations of imidazole derivatives are complex processes that can lead to various isomers. Theoretical studies, particularly those using methods like the complete active space self-consistent field (CASSCF), have been instrumental in mapping the potential energy surfaces of these reactions and identifying the most likely rearrangement pathways. nih.gov For methyl-substituted imidazoles, which serve as models for more complex structures, two primary photochemical rearrangement pathways have been identified in their first excited state (¹π → π*). nih.gov

These pathways are the conical intersection path (Path 1) and the internal cyclization-isomerization path (Path 2). nih.gov

Path 1: Conical Intersection Pathway: This pathway is a highly efficient route for radiationless deactivation or chemical transformation. acs.org The process begins with the vertical excitation of the imidazole molecule to the Franck-Condon region of its excited singlet state. acs.org From there, the molecule's geometry evolves until it reaches a conical intersection, which is a point where two electronic potential energy surfaces cross. acs.org This intersection acts as a "funnel," facilitating a rapid transition back to the ground electronic state, but with the geometry of the photoproduct. nih.govacs.org The general sequence for this pathway is: Imidazole → Franck-Condon Region → Conical Intersection → Photoproduct. nih.gov

Path 2: Internal Cyclization-Isomerization Pathway: This alternative mechanism involves a sequence of smaller, distinct geometric rearrangements without passing through a conical intersection. nih.gov It represents a more stepwise transformation on the excited state potential energy surface before returning to the ground state.

Theoretical investigations on model compounds like 1,4-dimethyl-imidazole and 1,4,5-trimethyl-imidazole suggest that the favorability of one path over the other depends on the specific substitution pattern of the imidazole ring. For 1,4-dimethyl-imidazole, both mechanisms are considered comparable in energy. nih.gov However, for the photorearrangement of 1,4,5-trimethyl-imidazole, the conical intersection pathway (Path 1) is predicted to be favored over the cyclization-isomerization pathway (Path 2). nih.gov These theoretical results are consistent with available experimental observations. nih.gov

Table 1: Comparison of Theoretical Photochemical Rearrangement Pathways for Imidazoles

| Characteristic | Path 1: Conical Intersection | Path 2: Internal Cyclization-Isomerization |

|---|---|---|

| Key Feature | Passage through a conical intersection, an efficient "funnel" for deactivation. acs.org | A sequence of small geometric rearrangements. nih.gov |

| Reaction Sequence | Excitation → Franck-Condon Region → Conical Intersection → Product. nih.gov | Stepwise isomerization on the excited state surface. nih.gov |

| Efficiency | Generally considered a very efficient and rapid process. acs.org | Can be a competing, but sometimes less favored, pathway. nih.gov |

| Example (1,4,5-trimethyl-imidazole) | The favored pathway for this compound. nih.gov | A less favored pathway for this compound. nih.gov |

Studies on Hydrogen Bonding and Proton Transfer Mechanisms

The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom), allowing it to participate in extensive hydrogen-bonding networks. rsc.orgstanford.edu This characteristic is fundamental to its role in biological systems and its use in materials science. Theoretical studies have provided a detailed picture of the nature of these interactions and the mechanisms by which protons are transferred along imidazole chains.

Hydrogen Bonding:

Computational investigations have systematically explored the hydrogen-bonded complexes of imidazoles. nih.govnih.gov These studies show that the pyrrolic nitrogen (N-H) acts as a hydrogen-bond donor, while the pyridinic nitrogen serves as a hydrogen-bond acceptor. nih.gov The strength and geometry of these bonds can be precisely calculated. In the solid state, neutral, non-N-substituted imidazole derivatives frequently form a persistent "tape" motif stabilized by N-H···N hydrogen bonds. researchgate.net

Ab initio molecular dynamics simulations and quantum chemical calculations are used to analyze these interactions. nih.govaps.org For instance, studies on imidazole-water complexes have determined the precise equilibrium structures of different isomeric forms, revealing subtle differences in bond lengths and angles. nih.gov In one isomer, water acts as a hydrogen bond donor to the imidazole's pyridinic nitrogen, while in another, the imidazole's N-H group donates a hydrogen bond to the water molecule. nih.gov

Table 2: Characteristics of Hydrogen Bonding in Imidazole Systems

| Interaction Type | Description | Computational Method | Key Finding |

|---|---|---|---|

| N-H···N | Bonding between two imidazole molecules, forming chains or dimers. researchgate.net | DFT, MP2 | Forms a persistent "tape" motif in the solid state of many derivatives. researchgate.net |

| N-H···O | Imidazole (donor) bonding with an acceptor like water. nih.gov | Quantum Chemistry (QC) Composite Schemes | The N-H bond lengthens upon complex formation. nih.gov |

| N···H-O | Imidazole (acceptor) bonding with a donor like water. nih.gov | QC Composite Schemes | The N···O distance is typically shorter than in the N-H···O isomer. nih.gov |

Proton Transfer Mechanisms:

Imidazole's ability to form hydrogen-bonded chains is directly linked to its high proton conductivity. stanford.eduaps.org Theoretical studies have been crucial in elucidating the detailed mechanisms of proton transport. Two primary mechanisms are often discussed:

Grotthuss Mechanism (Structural Diffusion): This mechanism involves the shuttling of a proton along a pre-existing hydrogen-bonded chain. rsc.orgacs.org An excess proton hops from one imidazole molecule to the next, leading to a cascade of bond breaking and forming events. aps.orgacs.org This process does not involve the large-scale movement of the molecules themselves but rather the transport of the charge defect (the proton). acs.org Ab initio molecular dynamics simulations have shown that this structural diffusion is the dominant proton transport mechanism in liquid imidazole. aps.orgacs.org The transfer event itself is very fast, occurring on a sub-picosecond timescale through a Zundel-type transition state. aps.org

Vehicular Mechanism: In this mechanism, a protonated imidazole molecule (an imidazolium (B1220033) ion) diffuses through the medium, physically carrying the proton with it. This process is more dominant at high imidazole concentrations in certain mixtures, whereas the Grotthuss mechanism is more pronounced in low concentration ranges where imidazole can act as a base. rsc.org

Table 3: Comparison of Proton Transfer Mechanisms in Imidazole

| Mechanism | Description | Dominant Condition | Key Computational Insight |

|---|---|---|---|

| Grotthuss (Structural Diffusion) | Proton hopping along a hydrogen-bonded chain. rsc.orgacs.org | Pure liquid imidazole; low imidazole concentrations in some mixtures. rsc.orgacs.org | Proton defect diffusion is ~8 times higher than molecular self-diffusion. acs.org |

| Vehicular | Diffusion of the entire protonated imidazolium ion. rsc.org | High imidazole concentrations in certain mixtures. rsc.org | Contribution dominates when H-bonds are too stable, hindering the Grotthuss mechanism. rsc.org |

Exploration of Biological Interactions and Structure Activity Relationships in Derivatives

General Biological Activities of Imidazole (B134444) Derivatives in Research

The imidazole scaffold is a constituent of essential biomolecules like the amino acid histidine and is present in numerous approved drugs, highlighting its pharmacological significance. researchgate.netjchemrev.com Research into structurally diverse imidazole derivatives has revealed a broad spectrum of biological activities. researchgate.netresearchgate.net

Imidazole derivatives are widely recognized for their broad-spectrum activity against various pathogens, including bacteria, fungi, and viruses. researchgate.netresearchgate.net The mechanism of antifungal action for many imidazole-based drugs, such as miconazole (B906) and clotrimazole, involves the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. nih.gov This disruption leads to altered membrane fluidity and, ultimately, inhibition of fungal growth. nih.gov In bacteria, imidazole derivatives can interfere with crucial cellular processes like DNA replication, cell wall synthesis, and membrane integrity. mdpi.com The antibacterial targets are diverse and can include enzymes such as DNA gyrase and β-Lactamases. nih.gov

Structure-activity relationship (SAR) studies have shown that substitutions on the imidazole ring are critical for antimicrobial potency. For instance, the introduction of halogen atoms, such as chlorine, has been found to enhance the antifungal and antibacterial effects of certain imidazole derivatives. nih.gov

Table 1: Examples of Antimicrobial Activity in Imidazole Derivatives

| Derivative Class | Target Organism(s) | Observed Effect/Mechanism | Reference(s) |

| 1,5-Diphenyl-1H-pyrazole Imidazoles | Candida albicans, Staphylococcus aureus, Mycobacterium tuberculosis | Dichloro and trichloro-derivatives showed inhibitory effects superior to bifonazole (B1667052) and clotrimazole. nih.gov | nih.gov |

| General Imidazole Derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | Interference with DNA replication, cell wall synthesis, and cell membrane disruption. mdpi.com | mdpi.com |

| Azole Antifungals (e.g., Miconazole) | Saccharomyces cerevisiae | Inhibition of ergosterol synthesis, leading to a fungistatic effect; high concentrations cause fungicidal membrane damage. nih.gov | nih.gov |

| 2,4,5-Trisubstituted Imidazoles | Various pathogenic microbes | Effective against multiple harmful microbes. jchemrev.com | jchemrev.com |

Compounds containing the imidazole nucleus have demonstrated significant anti-inflammatory and analgesic properties. jchemrev.comnih.gov A primary mechanism for their anti-inflammatory effect is the inhibition of cyclo-oxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins. jchemrev.com By modulating this pathway, imidazole derivatives can reduce the cardinal signs of inflammation, such as swelling and pain. jchemrev.comnih.gov

Studies on di- and tri-substituted imidazoles have shown that specific substitutions can yield compounds with good anti-inflammatory activity and minimal gastrointestinal irritation compared to standard drugs like indomethacin. nih.gov For example, derivatives with p-nitro and p-methoxy substitutions have been identified as potent anti-inflammatory agents with significant analgesic activity. nih.gov Other research has focused on developing imidazole derivatives that inhibit p38 MAP kinase, a key enzyme in the inflammatory signaling cascade. acs.org

The imidazole scaffold is a key component in the design of novel anticancer agents due to its ability to interact with numerous targets involved in cancer cell proliferation and survival. nih.gov Imidazole derivatives exert their antitumor effects through diverse mechanisms that modulate critical cellular pathways. nih.gov

One major strategy involves the inhibition of kinases, such as tyrosine kinases, which are often overactive in cancer cells and drive tumor growth. nih.gov Other derivatives function as microtubule-disrupting agents, interfering with tubulin polymerization during mitosis, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). nih.govnih.gov Imidazole-based compounds have also been shown to induce apoptosis by increasing intracellular levels of reactive oxygen species (ROS) or by intercalating into DNA, thereby disrupting replication and transcription. nih.gov Furthermore, some derivatives can inhibit enzymes crucial for cancer metabolism or progression, such as histone deacetylases (HDACs).

Table 2: Mechanisms of Antitumor Activity in Imidazole Derivatives

| Mechanism of Action | Cellular Target/Pathway | Example Derivative Class | Consequence | Reference(s) |

| Kinase Inhibition | Tyrosine kinases (e.g., VEGFR-2, EGFR), RAF kinases | 2-Phenyl benzimidazoles, Sorafenib | Inhibition of tumor cell proliferation and metastasis. nih.govnih.gov | nih.govnih.gov |

| Microtubule Disruption | Tubulin polymerization | Imidazole-based phenstatin (B1242451) hybrids | Cell cycle arrest at G2/M phase, induction of apoptosis. nih.govnih.gov | nih.govnih.gov |

| Apoptosis Induction | Wnt/β-catenin pathway, ROS generation | 2,4,5-trisubstituted imidazoles | Inhibition of cell migration and proliferation, induction of cellular senescence. researchgate.netrsc.org | researchgate.netrsc.org |

| DNA Interaction | DNA base pairs | Acridine-based imidazoles | Intercalation into DNA, leading to cell cycle arrest and apoptosis. nih.gov | nih.gov |

Mechanisms of Biological Interaction for Chloromethyl-Substituted Imidazoles

The introduction of a chloromethyl (-CH2Cl) group onto the imidazole ring, as seen in 2-(Chloromethyl)-4-methyl-1H-imidazole, fundamentally alters its potential biological interactions. This substituent acts as a reactive electrophilic center, transforming the molecule into an alkylating agent capable of forming stable covalent bonds with biological macromolecules. ontosight.ai This covalent bonding mechanism is distinct from the reversible, non-covalent interactions that characterize many other imidazole derivatives.

The chloromethyl group is an electrophilic "warhead" that can react with nucleophilic functional groups present in biomolecules. biorxiv.org In a biological environment, common nucleophiles include the thiol groups of cysteine residues, the imidazole side chain of histidine, and the amino groups of lysine (B10760008) residues within proteins and enzymes. The carbon atom of the chloromethyl group is electron-deficient and susceptible to nucleophilic attack, resulting in the displacement of the chloride ion and the formation of a stable covalent bond between the imidazole derivative and the biomolecule. nih.gov This type of irreversible reaction is characteristic of covalent inhibitors, which can achieve prolonged and potent biological effects. acs.orgyoutube.com

When a chloromethyl-substituted imidazole targets an enzyme or protein, the covalent bond formation can lead to its irreversible inhibition or modification. nih.gov If the reaction occurs with a nucleophilic amino acid residue located within the active site of an enzyme, it can permanently block substrate access or disrupt the catalytic machinery, thus inactivating the enzyme. biorxiv.orgnih.gov This mechanism is often referred to as suicide inhibition because the inhibitor forms a permanent linkage with its target. youtube.com